Talastine
Overview
Description
Talatisamine Description
Talatisamine is a diterpenoid alkaloid with a complex hexacyclic structure, which includes multiple rings and stereocenters. It is known for its K+ channel inhibitory and antiarrhythmic activities. The structure of talatisamine has been established through chemical transformations and spectral data, and its synthesis poses a significant challenge due to its intricate structure .
Synthesis Analysis
The total synthesis of talatisamine involves the assembly of two simple fragments: a chiral AE-ring and an aromatic D-ring. The AE-ring is constructed from 2-cyclohexenone through a double Mannich reaction. After coupling the AE-ring with the D-ring, a series of reactions including oxidative dearomatization, Diels-Alder reaction, Wagner-Meerwein rearrangement, and an oxidative aza-Prins cyclization are performed to complete the synthesis. This process involves optimizing 33 transformations, highlighting the complexity of synthesizing talatisamine .
Molecular Structure Analysis
The molecular structure of talatisamine has been determined through X-ray structure analysis (XSA). The molecule consists of six main rings with specific conformations. For example, ring A adopts a chair conformation, while ring B has an envelope conformation. The structure analysis reveals the precise arrangement of these rings and the presence of 12 contiguous stereocenters, which is crucial for understanding the reactivity and biological activity of talatisamine .
Chemical Reactions Analysis
Talatisamine's complex structure allows for a variety of chemical reactions. The synthesis process itself is a testament to the molecule's reactivity, involving multiple steps that carefully build up the hexacyclic structure. The reactivity is also influenced by the molecule's stereochemistry, which dictates the outcome of reactions such as the Wagner-Meerwein rearrangement and the oxidative aza-Prins cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of talatisamine are not directly discussed in the provided papers. However, the synthesis and structure analysis papers imply that talatisamine is a crystalline substance that can be isolated and characterized by X-ray crystallography. Its solubility, melting point, and other physical properties would be determined by its molecular structure, which includes multiple rings and polar functional groups .
Scientific Research Applications
1. Ovarian Cancer Risk
Research has indicated a potential association between perineal talc use and an increased risk of ovarian cancer. Studies have shown varying degrees of risk, with some suggesting a significant increase in risk associated with talc use, while others question the validity of this association due to factors like selection bias and lack of a clear dose-response relationship. For example, Harlow et al. (1992) found that a lifetime pattern of perineal talc use may increase the risk for epithelial ovarian cancer (Harlow et al., 1992). However, Huncharek et al. (2011) and (2003) argue that the observational data do not support a causal relationship, suggesting that the observed associations in other studies might be the result of selection bias or uncontrolled confounding (Huncharek & Muscat, 2011); (Huncharek, Geschwind, & Kupelnick, 2003).
2. Environmental Applications
Talinum species, which are popular leaf vegetables, have been used in environmental research to investigate issues such as metal pollution and heavy metal stabilization. Kumar et al. (2012) explored the use of Talinum triangulare in understanding biomarkers of lead toxicity and tolerance mechanisms (Kumar, Prasad, & Sytar, 2012).
3. Industrial Applications
The beneficiation of talc from specific mines, like the Valmalenco mine in Italy, has been researched to improve its suitability for industrial applications. Marabini et al. (1995) focused on producing a high-grade talc product, low in impurities such as iron and carbonate (Marabini, Belardi, & Spaziani, 1995).
4. Pleural Effusion Treatment
Talc has been used in the medical field, particularly in the treatment of malignant pleural effusion. Janssen et al. (2007) conducted a study on the safety of pleurodesis with talc poudrage in patients, finding it safe and not associated with the development of acute respiratory distress syndrome (Janssen et al., 2007).
properties
IUPAC Name |
4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAAMXMULMCKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16188-76-4 (mono-hydrochloride) | |
Record name | Talastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20167265 | |
Record name | Talastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talastine | |
CAS RN |
16188-61-7 | |
Record name | Talastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16188-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Talastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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